

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Cat. No.: B595156

[Get Quote](#)

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational molecular design. The compound **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** (CAS No. 1214329-62-0) has emerged as a highly valuable and versatile building block for researchers and synthetic chemists. Its utility stems from the unique interplay of its three key functional groups, each conferring distinct and advantageous properties to target molecules.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties.^[1] The difluoromethoxy group (-OCHF₂), in particular, is of great interest. It serves as a lipophilic hydrogen bond donor and can enhance crucial pharmacokinetic parameters such as metabolic stability, membrane permeability, and binding affinity by mimicking a hydroxyl group while being resistant to oxidation.^[1]

Complementing this is the nitro group (-NO₂), a powerful synthetic handle. As a strong electron-withdrawing group, it influences the electronics of the aromatic ring. More importantly, it can be readily and cleanly reduced to a primary amine (-NH₂), opening a gateway to a vast array of subsequent chemical transformations, including amide bond formations, sulfonamide synthesis, and participation in various coupling reactions.^{[2][3]}

The additional fluoro substituent at the 4-position further modulates the electronic environment of the benzene ring, providing an additional tool for fine-tuning a candidate molecule's properties and potentially blocking sites of metabolic degradation. This guide provides a

comprehensive overview of the properties, synthesis, reactivity, and applications of this pivotal chemical intermediate, designed for professionals in the fields of chemical research and drug development.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis. The key identifiers and properties for **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** are summarized below.

Property	Value	Source(s)
CAS Number	1214329-62-0	[4]
Molecular Formula	C ₇ H ₄ F ₃ NO ₃	[4]
Molecular Weight	207.11 g/mol	[4] [5]
MDL Number	MFCD14698446	[5]
SMILES	FC(Oc1cc(F)ccc1--INVALID-LINK--[O-])F	
Storage Conditions	Inert atmosphere, 2-8°C	[5]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** is not extensively published, a robust and logical synthetic route can be proposed based on established methods for the difluoromethylation of phenols.[\[6\]](#)[\[7\]](#) The most viable pathway involves the O-difluoromethylation of 4-fluoro-2-nitrophenol using a source of difluorocarbene, such as difluorochloromethane, under phase-transfer catalysis conditions.

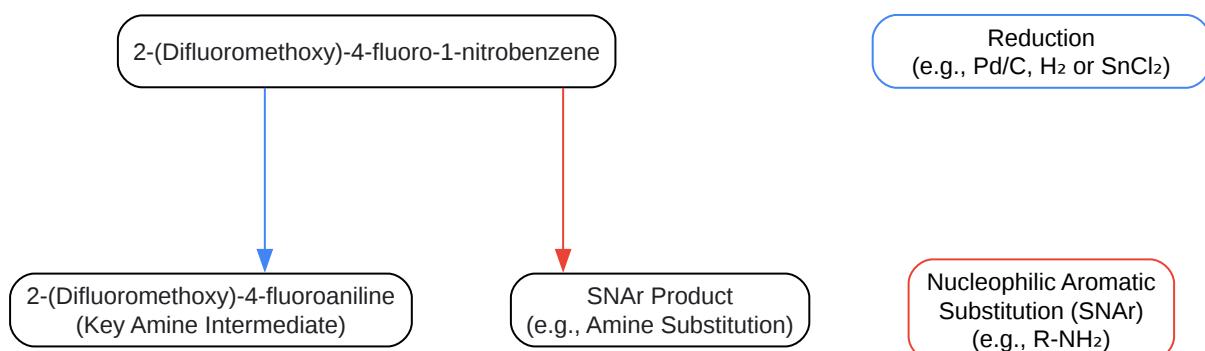
Caption: Proposed synthesis of the target compound via O-difluoromethylation.

Experimental Protocol: Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

This representative protocol is adapted from general procedures for the synthesis of aryl difluoromethyl ethers.[6][7]

Materials:

- 4-Fluoro-2-nitrophenol
- Sodium Hydroxide (NaOH)
- Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalyst
- Difluorochloromethane (ClCHF₂)
- Aqueous solvent (e.g., water/dioxane mixture)
- Organic solvent for extraction (e.g., Ethyl Acetate)
- Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)


Procedure:

- Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer, gas inlet, and temperature control, charge 4-fluoro-2-nitrophenol, sodium hydroxide (1.1 eq.), and the phase-transfer catalyst (e.g., 5 mol% TBAB) in the chosen solvent system.
 - Causality: The strong base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which is necessary to attack the difluoromethylating agent. The phase-transfer catalyst facilitates the transport of the phenoxide from the aqueous phase to the organic phase where the reaction occurs.
- Difluoromethylation: Seal the vessel and heat the stirred mixture to the desired temperature (e.g., 80-100°C). Introduce difluorochloromethane gas into the vessel, maintaining a constant pressure.
 - Causality: At elevated temperatures, difluorochloromethane serves as a precursor to difluorocarbene (:CF₂), which is then trapped by the phenoxide. Continuous feeding is required due to the gaseous nature of the reagent.

- Reaction Monitoring & Work-up: Monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed, cool the reactor to room temperature and carefully vent any excess gas.
- Extraction: Transfer the reaction mixture to a separatory funnel. If necessary, add water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
- Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.
 - Self-Validation: The purity and identity of the final compound must be confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectrometry.

Key Synthetic Transformations and Reactivity

The true value of **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** lies in its predictable and versatile reactivity, which allows for its incorporation into more complex molecular scaffolds.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of the title compound.

Reduction of the Nitro Group

The most critical transformation is the reduction of the nitro group to an aniline. This reaction is typically high-yielding and clean, providing the corresponding 2-(difluoromethoxy)-4-fluoroaniline, a primary building block for further derivatization.

Protocol: Catalytic Hydrogenation

- Setup: To a solution of **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).
- Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (from a balloon or a pressurized source).
- Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
- Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the solvent.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be used directly or purified further if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is activated towards nucleophilic aromatic substitution by the potent electron-withdrawing nitro group.^[8] The fluorine atom at the 4-position is a competent leaving group, allowing for its displacement by various nucleophiles (e.g., amines, thiols, alkoxides). This provides an alternative synthetic route to introduce diversity. The reaction conditions typically involve a polar aprotic solvent (like DMSO or DMF) and may require heat.^[8]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for CAS 1214329-62-0 is not readily available, safety precautions can be inferred from structurally related compounds like 2,4-difluoronitrobenzene and other nitroaromatics.^{[9][10][11]} These compounds are generally toxic and irritants.

Hazard Class	Precautionary Statements	Source(s)
Acute Toxicity, Oral	H301/H302: Toxic or Harmful if swallowed.	[9] [12]
Skin Irritation	H315: Causes skin irritation.	[9] [12]
Eye Irritation	H319: Causes serious eye irritation.	[9] [12]
Respiratory Irritation	H335: May cause respiratory irritation.	[9] [12]

Handling Recommendations:

- Always handle this compound in a well-ventilated fume hood.[\[13\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[10\]](#)
- Avoid inhalation of dust, vapor, or mist.[\[12\]](#)[\[13\]](#)
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[\[9\]](#)[\[11\]](#)
- Store in a tightly sealed container in a cool, dry place as recommended.[\[5\]](#)[\[12\]](#)

Conclusion

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is a strategically designed chemical intermediate that offers significant advantages for medicinal and agrochemical research. The presence of the metabolically robust difluoromethoxy group, combined with the synthetically versatile nitro function and the modulating fluoro substituent, provides a powerful platform for creating novel molecules with enhanced properties. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the development of next-generation therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-(Difluoromethoxy)-4-fluoro-1-nitro-benzene | 1214329-62-0 | PYB32962 [biosynth.com]
- 5. 1214329-62-0|2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 6. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 7. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. westliberty.edu [westliberty.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: A Strategic Building Block in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b595156#2-difluoromethoxy-4-fluoro-1-nitrobenzene-cas-number-1214329-62-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com